[2-(Methoxyimino)propyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
2-(Methoxyimino)propylpropanedinitrile: is an organic compound characterized by its unique structure, which includes a methoxyimino group, a trifluoropropyl group, and a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxyimino)propylpropanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxyimino derivative with a trifluoropropyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-(Methoxyimino)propylpropanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.
Industry: In the industrial sector, 2-(Methoxyimino)propylpropanedinitrile can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)propylpropanedinitrile involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological macromolecules, while the trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrile groups can interact with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-(methoxyimino)propylpropanedinitrile
- Ethyl 3-(furan-2-yl)propionate
Comparison: Compared to similar compounds, 2-(Methoxyimino)propylpropanedinitrile is unique due to its specific combination of functional groups. The presence of both methoxyimino and trifluoropropyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
676525-05-6 |
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Molecular Formula |
C10H12F3N3O |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
2-(2-methoxyiminopropyl)-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C10H12F3N3O/c1-8(16-17-2)5-9(6-14,7-15)3-4-10(11,12)13/h3-5H2,1-2H3 |
InChI Key |
LWXZXWMQBDTWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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